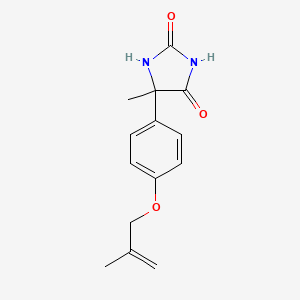![molecular formula C15H22N4O2S B2455798 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione CAS No. 329700-40-5](/img/structure/B2455798.png)
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS 2179 and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves the inhibition of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound reduces platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione have been extensively studied. This compound has been shown to inhibit platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases. Additionally, it has been studied for its potential use as a fluorescent probe for calcium imaging in neurons. This compound has also been shown to have minimal toxicity in vitro, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the advantages of using 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione in lab experiments is its high purity and minimal impurities. This compound has been synthesized using an optimized method that yields high purity and minimal impurities. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe candidate for further research. However, one of the limitations of using this compound is its cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione. One potential direction is to study its potential applications in the treatment of cardiovascular diseases. This compound has been shown to inhibit platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases. Additionally, further research can be conducted to optimize the synthesis method to reduce the cost of producing this compound. Another potential direction is to study its potential use as a fluorescent probe for calcium imaging in neurons. This compound has been shown to have potential in this area, and further research can be conducted to optimize its use in this application. Overall, there is significant potential for further research on 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione in various fields.
合成方法
The synthesis of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves the condensation of 2-aminobenzothiazole with heptanal in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione has been extensively studied for its potential applications in various fields. This compound has been shown to inhibit the P2Y1 receptor, which is involved in platelet aggregation and thrombus formation. Therefore, it has potential applications in the treatment of cardiovascular diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for calcium imaging in neurons.
属性
IUPAC Name |
2-heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-4-5-6-7-8-19-13(20)11-12(17(2)15(19)21)16-14-18(11)9-10-22-14/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMOLBHAGLKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-heptyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

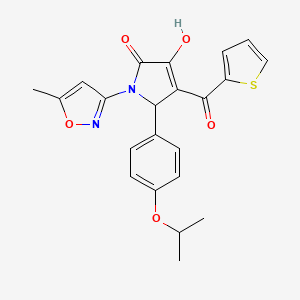

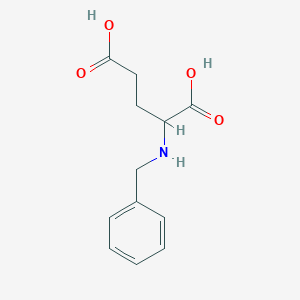
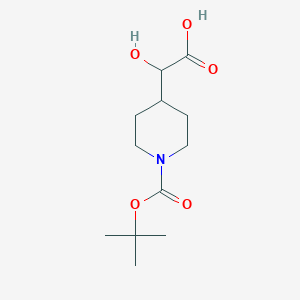




![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)
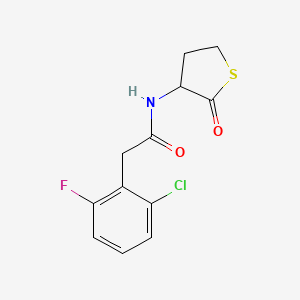
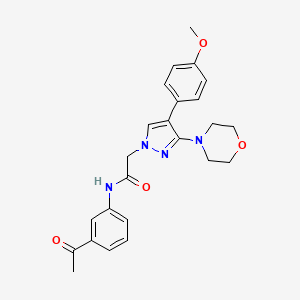
![N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2455735.png)
![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)
